

Comprehensive Spectroscopic Characterization of 6-Chloropyrido[3,4-d]pyrimidine

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Compound of Interest

Compound Name: 6-Chloropyrido[3,4-D]pyrimidine

CAS No.: 202273-25-4

Cat. No.: B1592607

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Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists[1]

Structural Logic & Numbering System

Before analyzing spectra, one must establish the rigorous IUPAC numbering system, as "pyridopyrimidine" isomerism is a common source of assignment error.

The Pyrido[3,4-d]pyrimidine core consists of a pyrimidine ring fused to a pyridine ring. The "3,4-d" designation indicates the fusion occurs at the d-face of the pyrimidine (C5–C6) and the 3,4-bond of the pyridine.

Numbering Convention:

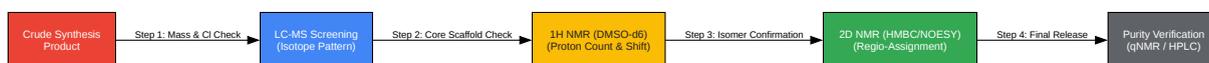
- Positions 1, 3: Nitrogen atoms of the pyrimidine ring.[2][3][4]
- Position 7: Nitrogen atom of the pyridine ring.[5]
- Position 6: Chlorine substituent (the "reactive handle" for diversification).

Critical Regio-Isomerism: Distinguishing the [3,4-d] isomer from the [4,3-d], [3,2-d], or [2,3-d] isomers is the primary analytical challenge.[1] The 6-Chloro substituent breaks the symmetry,

creating a unique spectroscopic fingerprint.

Analytical Workflow Strategy

The following workflow ensures structural integrity before biological screening.



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Figure 1: Sequential analytical workflow for validating chloropyridopyrimidine scaffolds.

Mass Spectrometry: The Chlorine Fingerprint

Objective: Confirm molecular formula and assess the oxidation state of the pyridine ring.

Isotopic Pattern Analysis

The presence of a single chlorine atom at position 6 provides a definitive diagnostic tool.

- Primary Ion (M+H): Base peak.
- Isotope Peak (M+2+H): Must appear at ~33% intensity of the base peak due to the natural abundance of

vs

(1:3 ratio).

- Pass Criteria: If the M+2 peak is <30% or >35%, suspect dechlorination or dichloro-impurities.

Fragmentation Pathways (ESI+)

Under Collision-Induced Dissociation (CID), the scaffold exhibits characteristic losses:

- Loss of Cl radical: [M - 35] (Often low abundance in soft ionization).[1]

- Pyrimidine Ring Cleavage: Sequential loss of HCN (27 Da).
- Retro-Diels-Alder (RDA): High-energy fragmentation may open the pyrimidine ring.[1]

NMR Spectroscopy: Structural Elucidation

Objective: Unambiguously assign the regio-isomer using chemical shifts and connectivity.

Solvent: DMSO-

is recommended over

due to the scaffold's poor solubility and to prevent aggregation-induced broadening.[1]

Proton () Assignment Table

Assuming the core structure (with H at C2, C4, C5, C8):

Proton	Position	Multiplicity	Approx.[1][6] [7] Shift (, ppm)	Diagnostic Feature
H2	Pyrimidine (N1-C2-N3)	Singlet	9.20 – 9.40	Most deshielded; between two N atoms.[1]
H4	Pyrimidine (N3-C4-C4a)	Singlet	8.90 – 9.10	Deshielded, but less than H2.[1] (Absent in 4-amino/4-oxo derivatives).[1]
H8	Pyridine (N7-C8-C8a)	Singlet	8.60 – 8.80	Alpha to Pyridine N (N7).[1] Sharp singlet.
H5	Pyridine (C4a-C5-C6)	Singlet	7.90 – 8.10	Shielded relative to H8; adjacent to Cl-C6.[1]

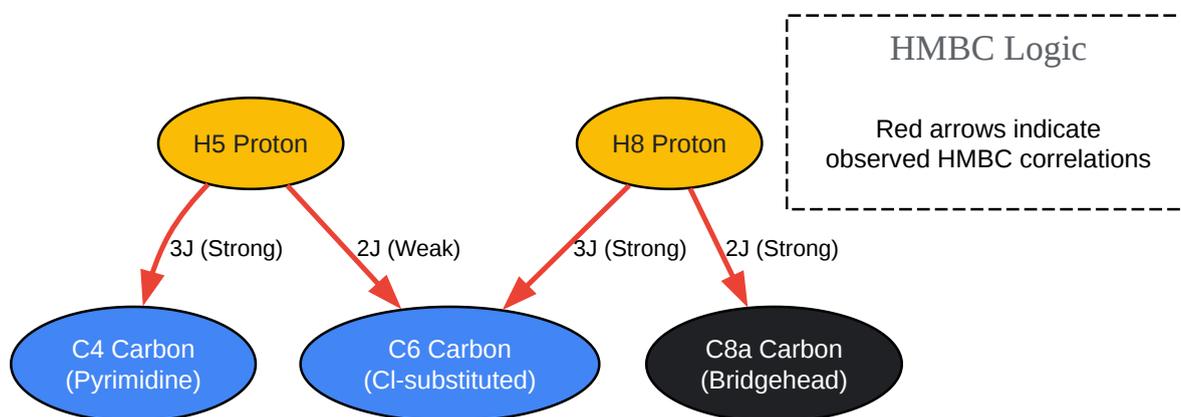
Note: Shifts vary based on substituents at C4. If C4 is substituted (e.g., aniline), H4 is replaced, and H5/H8 may shift upfield due to shielding.

Distinguishing Isomers via 2D NMR (HMBC)

The critical challenge is differentiating H5 and H8. Both are singlets in the 6-chloro derivative.

[1]

- HMBC Strategy:
 - H2 will correlate to C4 and C8a (bridgehead).
 - H8 (alpha to N) will correlate to C8a (bridgehead) and C6 (Cl-bearing carbon).[1]
 - H5 will correlate to C4 (pyrimidine) and C8a (bridgehead).
 - Key Differentiator:H5 shows a strong 3-bond correlation to the C4 bridgehead carbon, linking the two rings. H8 typically correlates to the bridgehead carbon C4a (weak) or C8a.



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Figure 2: HMBC connectivity logic for distinguishing H5 and H8 protons.

Experimental Protocols

Standard NMR Acquisition Protocol

Reagents: DMSO-

(99.9% D) + 0.03% TMS.[1]

- Preparation: Dissolve 5–10 mg of the **6-chloropyrido[3,4-d]pyrimidine** derivative in 600

DMSO-

. Ensure complete dissolution; sonicate if necessary.

- Acquisition (

):

- Pulse angle:

.

- Relaxation delay (

):

seconds (aromatic protons relax slowly).[1]

- Scans: 16–64.

- Acquisition (

):

- Crucial for observing the C-Cl carbon (~150-155 ppm, broad/low intensity due to Cl quadrupole).[1]

- Scans:

.

Quality Control (Purity Assessment)

Method: qNMR (Quantitative NMR) or HPLC-UV (254 nm).[1]

- qNMR: Use an internal standard (e.g., Maleic acid or 1,3,5-Trimethoxybenzene) to quantify the absolute purity, ensuring the chlorine handle is intact and not hydrolyzed to the 6-hydroxy

derivative (a common byproduct in aqueous workups).

Common Pitfalls & Troubleshooting

- Solvent Effects: In , the chemical shifts may compress, causing H5 and H8 to overlap. Always use DMSO- for initial characterization.[1]
- Hydrolysis: The 6-Cl position is reactive.[1] If a broad singlet appears at ~11-12 ppm () and the Cl isotope pattern disappears in MS, the compound has hydrolyzed to the pyridone.
- Regioisomer Contamination: During synthesis (e.g., from 3-aminoisonicotinic acid), the [4,3-d] isomer can form as a minor impurity.[1] Check for small duplicate singlets in the aromatic region (5-10% intensity).[1]

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